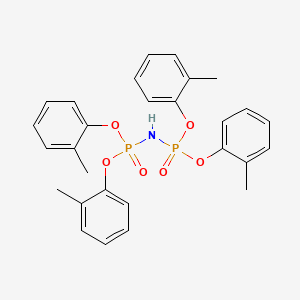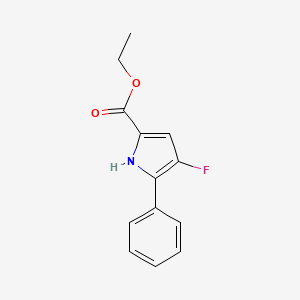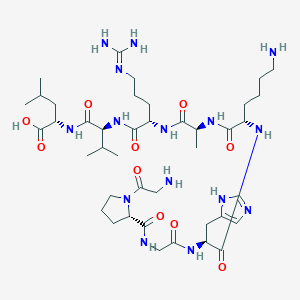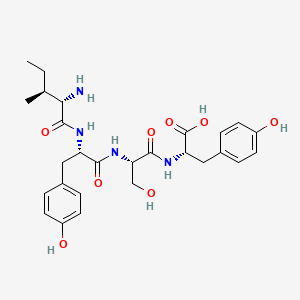
H-Ile-Tyr-Ser-Tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ile-Tyr-Ser-Tyr-OH is a peptide composed of four amino acids: isoleucine, tyrosine, serine, and tyrosine. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence of amino acids in this peptide suggests it may have interesting properties related to its structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Tyr-Ser-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, tyrosine, is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids, serine and tyrosine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Ile-Tyr-Ser-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can be used to modify the peptide’s structure, such as reducing disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions to oxidize tyrosine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid substitutions can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed
Oxidation: Oxidation of tyrosine residues can lead to the formation of dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can result in the formation of reduced peptides with modified structures.
Substitution: Substitution reactions yield peptides with altered amino acid sequences, which can be used to study the effects of specific residues on peptide function.
Scientific Research Applications
H-Ile-Tyr-Ser-Tyr-OH: has several potential scientific research applications, including:
Chemistry: Studying the peptide’s chemical properties, such as its stability, reactivity, and interactions with other molecules.
Biology: Investigating the peptide’s biological activities, such as its effects on cell signaling pathways, enzyme inhibition, or receptor binding.
Medicine: Exploring the peptide’s therapeutic potential, such as its use as a drug candidate for treating diseases or as a diagnostic tool.
Industry: Utilizing the peptide in various industrial applications, such as in the development of biomaterials, biosensors, or as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of H-Ile-Tyr-Ser-Tyr-OH depends on its specific biological target and context. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. For example, the peptide may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses. Alternatively, it may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
H-Ile-Tyr-Ser-Tyr-OH: can be compared to other similar peptides, such as:
H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH: This heptapeptide has been shown to facilitate learning and memory processes in rats.
Leu-Ala-Ile-Tyr-Ser: This peptide has been designed as a specific inhibitor of phospholipase A2.
The uniqueness of This compound lies in its specific sequence and the presence of two tyrosine residues, which may confer unique chemical and biological properties compared to other peptides.
Properties
CAS No. |
231282-43-2 |
|---|---|
Molecular Formula |
C27H36N4O8 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H36N4O8/c1-3-15(2)23(28)26(37)29-20(12-16-4-8-18(33)9-5-16)24(35)31-22(14-32)25(36)30-21(27(38)39)13-17-6-10-19(34)11-7-17/h4-11,15,20-23,32-34H,3,12-14,28H2,1-2H3,(H,29,37)(H,30,36)(H,31,35)(H,38,39)/t15-,20-,21-,22-,23-/m0/s1 |
InChI Key |
VFBWQIGGIZSHGJ-PRMJJDQESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


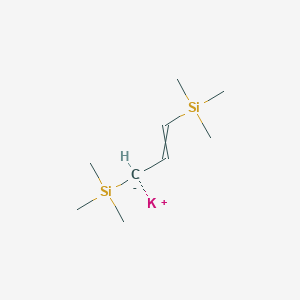

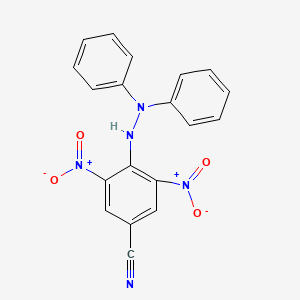

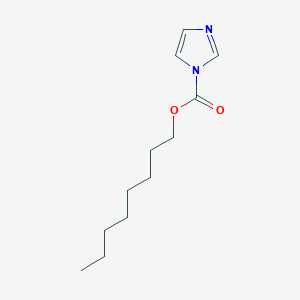
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
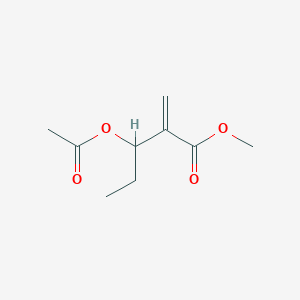
amino]-](/img/structure/B14261426.png)
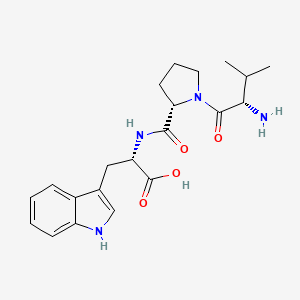

![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
